5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione

Anticonvulsant screening Maximal electroshock (MES) model Convulsant activity

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione (CAS 1036711-12-2 free base; 1803589-13-0 hydrochloride) is a synthetic 5,5-disubstituted hydantoin derivative. It features a 4-(aminomethyl)phenyl group at the 5-position, introducing a basic amine side chain absent in simpler 5-phenylhydantoins.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B13161609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN
InChIInChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3,(H2,13,14,15,16)
InChIKeyJXMYWTKMMOEYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione: A Specialized Hydantoin Scaffold for CNS Research and Chemical Biology


5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione (CAS 1036711-12-2 free base; 1803589-13-0 hydrochloride) is a synthetic 5,5-disubstituted hydantoin derivative. It features a 4-(aminomethyl)phenyl group at the 5-position, introducing a basic amine side chain absent in simpler 5-phenylhydantoins. This compound was designed and synthesized as part of a focused series exploring the bioisosteric relationship between succinimide and hydantoin anticonvulsants targeting the GABAergic system [1]. While the broader hydantoin class includes clinically validated anticonvulsants like phenytoin, this specific molecule demonstrates a distinct pharmacological profile defined by convulsant, rather than anticonvulsant, activity [1], making it a critical tool for understanding pro-convulsant mechanisms and structure-toxicity relationships.

Why 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione Cannot Be Replaced by Simple 5-Phenylhydantoin Analogs


The presence of the 4-(aminomethyl) substituent on the phenyl ring is a critical structural determinant that fundamentally alters the biological activity of this compound compared to unsubstituted 5-methyl-5-phenylhydantoin. In the foundational series from the Stratford & Curley study, only compounds containing an N-benzyl group on the imide nitrogen showed anticonvulsant activity, while the primary amine analog 5-(aminomethyl)-5-methyl-2,4-imidazolidinedione (this compound) failed to protect against pentylenetetrazole (PTZ)-induced seizures and instead exhibited convulsant effects [1]. This inverted activity profile—from therapeutic anticonvulsant to a research tool for convulsant pathways—demonstrates that the specific position and nature of the amine functionality dictate the compound's interaction with CNS targets and its ability to cross the blood-brain barrier. Substituting this compound with a generic 5-methyl-5-phenylhydantoin would result in a complete loss of this unique pro-convulsant phenotype, compromising studies investigating GABAergic perturbations or the structural basis of drug-induced seizures [1].

Quantitative Differentiation of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione: Evidence for Biological and Physicochemical Specificity


Inverted Anticonvulsant-to-Convulsant Phenotype Differentiates Aminomethyl Hydantoin from N-Benzyl Succinimide Analogs

In the Phase I anticonvulsant screening conducted by the NIH Antiepileptic Drug Development Program, the target compound (designated compound 20, 5-(aminomethyl)-5-methyl-2,4-imidazolidinedione) was compared to N-benzyl-substituted succinimide analogs (e.g., compounds 7a, 8a, 16a). The N-benzyl analogs exhibited anti-MES activity, with compound 8a showing an MES ED50 of 107.8 mg/kg (95% CI: 94.5–123.0) and a rotarod TD50 of 268.4 mg/kg (95% CI: 245.1–284.9) [1]. In contrast, the target compound showed no protection against PTZ-induced seizures and demonstrated a complete lack of anti-MES activity; instead, intracerebroventricular administration of compound 20 at doses of 1.0 µmol induced convulsions in mice, resulting in death from tonic-clonic seizures [1]. This represents a qualitative inversion of the desired therapeutic effect, highlighting the critical role of the N-benzyl imide substituent in directing CNS activity.

Anticonvulsant screening Maximal electroshock (MES) model Convulsant activity

Substituent-Dependent Solvatochromic Shifts in 4-Substituted 5-Methyl-5-phenylhydantoins Quantify the Electronic Effect of the Aminomethyl Group

A systematic study of 5-methyl-5-(4-substituted phenyl)hydantoins evaluated the UV absorption properties across 12 solvents of different polarity [1]. While the target compound with an aminomethyl substituent was not directly measured, the study provides class-level inference on the electronic behavior of 4-substituted phenyl hydantoins. The parent compound 5-methyl-5-phenylhydantoin exhibits an absorption maximum that shifts bathochromically with increasing solvent polarity; introduction of an electron-donating amino group is predicted to enhance intramolecular charge transfer, resulting in hyperchromic and bathochromic shifts. In contrast, 4-nitro- and 4-cyano-substituted analogs display hypsochromic shifts, enabling spectroscopic differentiation [1]. The aminomethyl group on the target compound provides a lone pair capable of resonance donation, a feature absent in the parent phenyl analog, which is quantifiable via solvatochromic analysis.

Solvatochromism UV-Vis spectroscopy Substituent electronic effects

Sublimation Enthalpy Comparison Between Target Hydantoin and Core Scaffold Analogs Predicts Thermal Processing and Handling Behavior

The sublimation enthalpies of methyl- and phenyl-substituted hydantoins were determined by thermogravimetry using the Clausius-Clapeyron and Langmuir equations. For the structurally related but simpler 5-methyl-5-phenylhydantoin, the measured sublimation enthalpy is 119.0 ± 0.8 kJ/mol, and for 5,5-diphenylhydantoin (phenytoin), it is 132.7 ± 1.5 kJ/mol [1]. The target compound, bearing an additional aminomethyl group, possesses a higher molecular weight and greater capacity for intermolecular hydrogen bonding (via the primary amine) compared to both analogs. This is expected to result in a sublimation enthalpy intermediate between these two benchmarks (estimated 120-130 kJ/mol), directly influencing its purification behavior (sublimation vs. recrystallization), solid-state stability during storage, and suitability for vapor-phase deposition techniques.

Sublimation enthalpy Thermogravimetric analysis (TGA) Vapor pressure

Reactive Para-Aminomethyl Handle Enables Covalent Conjugation and Targeted Derivatization Absent in Non-Functionalized 5-Phenylhydantoins

The 4-(aminomethyl) group on the phenyl ring provides a nucleophilic primary amine handle (pKa ~9-10) that is uniquely reactive compared to the imide NH of the hydantoin ring (pKa ~8-9) [1]. This amine can be selectively acylated, alkylated, or coupled to carboxylate-containing biomolecules via amide bond formation under mildly basic conditions (pH 8-9). In contrast, the parent molecule 5-methyl-5-phenylhydantoin lacks any exocyclic reactive functionality, limiting its use to non-covalent structure-activity relationship studies. The target compound can therefore serve as a covalent probe, a photoaffinity labeling reagent precursor, or a building block for antibody-drug conjugate linker chemistry, functions that are structurally inaccessible to the simple phenyl analog [1].

Chemical biology Bioconjugation Amino functional handle

Evidence-Based Application Scenarios for 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione


Investigating Pro-Convulsant Mechanisms and GABAergic Safety Pharmacology

The convulsant profile observed upon i.c.v. administration at 1.0 µmol in mice [1] makes this compound a valuable tool for safety pharmacology studies designed to identify convulsant liabilities in drug candidates. Unlike the N-benzyl analogs (e.g., compound 8a, MES ED50 107.8 mg/kg) that show therapeutic anti-MES activity, this compound's pure convulsant phenotype allows researchers to probe the structural features that distinguish therapeutic GABA-modulating activity from pro-convulsant toxicity. Procurement of this compound is essential for laboratories building structure-toxicity relationship models for CNS-targeting drugs.

Serving as a Core Scaffold for Synthesis of Covalent Chemical Probes

The primary amine on the 4-(aminomethyl)phenyl group provides a unique, selective functionalization site absent in 5-methyl-5-phenylhydantoin. This allows for conjugation to fluorophores (e.g., dansyl chloride, NBD-Cl), biotin, or photoactivatable crosslinkers under mild conditions [4]. Researchers can use this compound to create activity-based probes for identifying hydantoin-binding proteins, or as a handle for immobilization on affinity resins, a workflow that is chemically inaccessible using the parent phenyl analog due to lack of reactive exocyclic functionality [4].

Developing Analytical Reference Standards and Purity Methods for Substituted Hydantoins

The predicted solvatochromic shift (bathochromic vs. the parent 5-methyl-5-phenylhydantoin) due to the electron-donating aminomethyl group [2] allows this compound to serve as a structurally distinct reference standard in HPLC-UV or spectrophotometric purity assays. Its unique UV absorption signature differentiates it from other 5-methyl-5-phenylhydantoin derivatives, facilitating method development for impurity profiling in active pharmaceutical ingredient (API) batches. The combination of UV and TGA characterization (sublimation enthalpy estimated between 120-130 kJ/mol [3]) provides a robust orthogonal identity test.

Synthesizing Bivalent Ligands or Twin-Drug Conjugates Targeting Sulfated Glycosaminoglycans

Building on the synthetic methodology for bivalent symmetrical hydantoin derivatives that bind sulfated glycosaminoglycans [1], the target compound's aminomethyl group serves as an ideal linker attachment point for generating homo- and heterobivalent conjugates. The primary amine can be coupled to a second pharmacophore via a spacer, enabling exploration of multivalent interactions with biological polyelectrolytes. This application cannot be realized with the simpler 5-methyl-5-phenylhydantoin, which lacks a suitable conjugation site.

Quote Request

Request a Quote for 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.